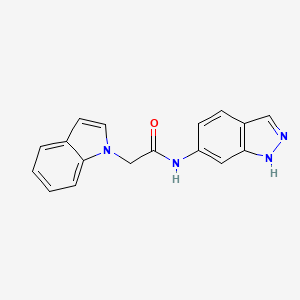

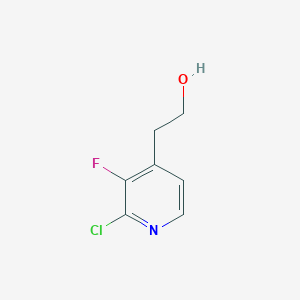

![molecular formula C20H17FN4O2S B2758614 4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251627-79-8](/img/structure/B2758614.png)

4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.

BenchChem offers high-quality 4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrotic therapy. A study has demonstrated that derivatives of this compound exhibit significant anti-fibrotic activities . These activities are measured by their ability to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, which are key markers in the development of fibrosis. The derivatives have been compared favorably to existing anti-fibrotic drugs, suggesting potential for development into novel treatments for diseases characterized by fibrosis.

Antimicrobial Properties

Compounds with a pyrimidine moiety, such as the one , are reported to have antimicrobial activities . This includes the potential to act against a variety of microbial pathogens. The exact mechanism of action for this compound’s antimicrobial properties would require further research, but it could involve the disruption of microbial cell walls or interference with essential enzymes.

Antiviral Capabilities

Research indicates that derivatives of this compound may possess antiviral capabilities. Specifically, indole derivatives, which share structural similarities with our compound, have been found to exhibit antiviral activities against a range of RNA and DNA viruses . This suggests that our compound could be a candidate for the development of new antiviral drugs, pending further investigation into its efficacy and mechanism of action.

Anti-Inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory effects. While direct studies on this compound are not available, related structures have been used to develop drugs with anti-inflammatory properties . Therefore, it’s plausible that this compound could be explored for its use in treating inflammatory conditions.

Anticancer Potential

Compounds containing pyrimidine and thiazole rings have been explored for their anticancer properties. The compound , with its complex heterocyclic structure, may interact with various biological targets that are relevant in cancer progression . Further studies would be necessary to evaluate its potential as an anticancer agent, including its cytotoxicity against cancer cells and its effect on tumor growth.

Antidiabetic Activity

Indole derivatives are known to exhibit antidiabetic activity, and given the structural similarity, the compound may also hold promise in this area . It could potentially influence the metabolic pathways associated with diabetes, such as insulin signaling or glucose metabolism. Research into its exact mechanism and efficacy in controlling blood sugar levels would be an interesting avenue to pursue.

Antitubercular Action

The compound’s potential as an antitubercular agent is another area of interest. Given the biological activities of related compounds, it’s conceivable that it could be effective against the bacteria that cause tuberculosis . This would be particularly valuable given the rising resistance to current antitubercular drugs.

Neuroprotective Properties

Finally, the neuroprotective properties of this compound could be an important field of study. Compounds with similar structures have been shown to protect nerve cells from damage . This compound could potentially be used to treat neurodegenerative diseases or to mitigate neurological damage following injury or stroke.

Mecanismo De Acción

While the exact mechanism of action for this compound is not specified, it is known that similar compounds can act as inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes . PARP inhibitors work by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death .

Propiedades

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[(4-fluorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c21-14-8-4-12(5-9-14)11-23-20(27)18-17(24-19(26)13-6-7-13)16(25-28-18)15-3-1-2-10-22-15/h1-5,8-10,13H,6-7,11H2,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWFLYCUBALHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropaneamido-N-[(4-fluorophenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)

![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)

![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)

![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)

![N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2758551.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)